molecular formula C5H8N2 B1594644 3-ethyl-1H-pyrazole CAS No. 13808-71-4

3-ethyl-1H-pyrazole

Cat. No. B1594644
CAS RN: 13808-71-4
M. Wt: 96.13 g/mol
InChI Key: CBNLNXLAIMQSTR-UHFFFAOYSA-N
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Description

3-ethyl-1H-pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule. It comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The molecular weight of 3-ethyl-1H-pyrazole is 98.1463 .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of 3-ethyl-1H-pyrazole comprises a five-membered heterocyclic aromatic ring with two adjacent nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • A novel pyrazole derivative, Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized and characterized, showing antioxidant properties and facilitating understanding of molecular structure through spectroscopic methods and X-ray diffraction studies (Naveen et al., 2021).

Crystal Structure Analysis

  • The structure of a non-symmetric disordered tetramer of 3(5)-ethyl-5(3)-phenyl-1H-pyrazole was analyzed, revealing its dynamic properties through X-ray and NMR studies (Claramunt et al., 2006).

Chemical Synthesis Techniques

  • Various synthesis techniques for derivatives of 1H-pyrazole, including 3-Methyl-1H-pyrazole-4-carboxylic Acid and 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid, have been developed, offering insights into efficient production methods (Xiao-qiang, 2007).

Biological and Medicinal Applications

  • Some 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives demonstrated notable nematocidal activity, expanding the understanding of bioactive pyrazole carboxamides in agriculture (Zhao et al., 2017).
  • Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives were synthesized and found to have significant antibacterial properties, providing insights into new antimicrobial agents (Chandrakantha et al., 2011).

Advanced Chemical Properties Exploration

  • Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate was studied for its crystal structure and physical and chemical properties, offering deep insights into the molecular behavior of such compounds (Zhao & Wang, 2023).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate, suggests that it should be handled with personal protective equipment/face protection. Adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

5-ethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-2-5-3-4-6-7-5/h3-4H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNLNXLAIMQSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333312
Record name 3-ethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-1H-pyrazole

CAS RN

13808-71-4
Record name 3-ethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
G Vinciarelli, G Barreca, M Coppola… - European Journal of …, 2022 - Wiley Online Library
Ethyl diazoacetate (EDA), which is easily prepared from ethyl glycinate and NaNO 2 , reacts in situ with alkynes in a water micelle environment without organic solvent to form pyrazoles. …
H Song, Y Liu, L Xiong, Y Li, N Yang… - Journal of agricultural …, 2012 - ACS Publications
… (11) Further treatment with hydrazine hydrate provided ethyl 3-ethyl-1H-pyrazole-5-carboxylate (5), and the methylation of 5 by dimethyl sulfate assisted with sodium carbonate afforded …
Number of citations: 88 pubs.acs.org
Z Chen, B Peng, J Bi, W Su - Journal of Chemical Research, 2013 - journals.sagepub.com
… This gave a mixture of 3,4-dimethyl-1H-pyrazole and 3-ethyl-1H-pyrazole which was separated by distillation under reduced pressure to give 2 (Scheme 1, route 2). However, this …
Number of citations: 5 journals.sagepub.com
J Pelleter, F Renaud - Organic Process Research & Development, 2009 - ACS Publications
… Reagent solution A: a solution of 3-ethyl-1H-pyrazole (1.6 g, 16.64 mmol) in sulfuric acid (30 mL, 562.81 mmol). Reagent solution B: concentrated nitric acid (69% HNO 3 , 35 mL, …
Number of citations: 111 pubs.acs.org
CMN Allerton, CG Barber, KC Beaumont… - Journal of medicinal …, 2006 - ACS Publications
… This was coupled with 4-amino-3-ethyl-1H-pyrazole-5-carboxamide, 8 and the resulting amide 37 was alkylated to introduce the desired N2 substituents 38/39. Subsequent cyclization …
Number of citations: 44 pubs.acs.org
V Ovcharenko, S Fokin, E Chubakova… - Inorganic …, 2016 - ACS Publications
… The synthesis of 1-methyl-3-ethyl-1H-pyrazole and a mixture of 1-butyl-3(5)-ethyl-1H-pyrazoles was described elsewhere, (17, 18) respectively. 4-Formylpyrazoles were prepared by the …
Number of citations: 42 pubs.acs.org
T Surendiran - researchgate.net
A new family of Novel N-acetyl-(3-substituted-1H-pyrazole-(4H)-5-on)-yl-1, 2, 3, 4-tetrahydrocarbazole 4 (ae) were prepared by the cyclocondenstion of N-(hydrazino acetyl)-1, 2, 3, 4-…
Number of citations: 0 www.researchgate.net
C Almansa, LA Gómez, FL Cavalcanti… - Journal of medicinal …, 1997 - ACS Publications
… Methyl 5-[(4-Bromophenyl)acetyl]-1-butyl-3-ethyl-1H-pyrazole-4-carboxylate (5g) and Methyl 3-[(4-Bromophenyl)acetyl]-1-butyl-5-ethyl-1H-pyrazole-4-carboxylate (6g). Method A. A …
Number of citations: 111 pubs.acs.org
GV Romanenko, SV Fokin, ET Chubakova… - Journal of Structural …, 2021 - Springer
A 12-nuclear heterospin complex of Cu(II) hexafluoroacetylacetonate with dialkylpyrazolyl-substituted nitroxide [Cu 2 (hfac) 4 L Bu/Et ] 6 is found, which has a previously unknown …
Number of citations: 1 link.springer.com
M Ternon, F Outurquin, C Paulmier - Tetrahedron, 2001 - Elsevier
The PhSeBr-induced cyclization of N′-but-3-en-1-yl ethoxycarbonylhydrazines 1, phenylhydrazines 2 and dimethylhydrazines 3 has been studied. A 5-exo-trig ring closure occurred in …
Number of citations: 31 www.sciencedirect.com

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